molecular formula C9H13N3O B2405100 N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide CAS No. 1601966-40-8

N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide

Cat. No.: B2405100
CAS No.: 1601966-40-8
M. Wt: 179.223
InChI Key: LUBRUTCKFMHACF-UHFFFAOYSA-N
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Description

N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide typically involves the reaction of 1-(1H-Imidazol-2-yl)propan-1-amine with acryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This compound can also modulate receptor activity by binding to specific sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide
  • N-(1H-imidazol-1-ylmethyl)prop-2-enamide
  • N-(1H-imidazol-2-ylmethyl)prop-2-enamide

Uniqueness

N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the prop-2-enamide group also provides additional sites for chemical modification, making it a versatile intermediate for the synthesis of various derivatives .

Properties

IUPAC Name

N-[1-(1H-imidazol-2-yl)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-7(12-8(13)4-2)9-10-5-6-11-9/h4-7H,2-3H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBRUTCKFMHACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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